![molecular formula C13H10N4O2S2 B2798817 3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-85-1](/img/structure/B2798817.png)
3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively investigated.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Chemistry
3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a compound that belongs to a class of chemicals involved in the synthesis of heterocyclic compounds, which are of significant interest due to their potential biological activities. The facile synthesis of related heterocyclic compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazolo[2,3-c][1,2,4]triazines, has been reported. These syntheses involve condensation reactions with various aromatic aldehydes, ethyl cyanoacetate, and other reagents to yield compounds with potential fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007)[(https://consensus.app/papers/facile-synthesis-eltelbani/33e02748cbdf517c8a7a8bb9e0525677/?utm_source=chatgpt)].
Antifungal Activity
Compounds within this chemical family have been evaluated for their antifungal properties. For example, the synthesis of thiadiazole-containing triazolo[3,4-b][1,3,4]-thiadiazoles has shown some compounds to exhibit a wide spectrum of fungicidal activities against various fungi, highlighting their potential as lead compounds in fungicide development (Fan et al., 2010)[(https://consensus.app/papers/synthesis-crystal-structure-activity-fan/e334680e4c925eb596c46d5a9e89ce08/?utm_source=chatgpt)].
Antimicrobial Properties
New derivatives of 1,2,4-triazine, closely related to the target compound, have been synthesized and shown to possess antibacterial and antifungal activities. These activities underline the significance of this class of compounds in the development of new antimicrobial agents (El‐Brollosy, 2000)[(https://consensus.app/papers/synthesis-reactions-some-124triazine-derivatives-el‐brollosy/20daa732bbd156e6aa3e213850bec309/?utm_source=chatgpt)].
Potential Pharmacological Activity
Several studies have focused on synthesizing novel fused 1,2,4-triazines with potential pharmacological activities. Microwave-assisted synthesis has been employed to create these compounds efficiently, with some showing activity as cytotoxic agents against various cancer cell lines, indicating their potential use in cancer therapy (Saad, Youssef, & Mosselhi, 2011)[(https://consensus.app/papers/microwave-assisted-synthesis-some-fused-124triazines-saad/b91dbbc287575e81b3070dcb0eb21827/?utm_source=chatgpt)].
Novel Compound Synthesis
The synthesis of [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones involves a three-component reaction that includes amines, ammonium thiocyanate, and various reagents, yielding compounds in excellent yields. This methodology highlights the versatility and reactivity of this chemical framework in generating novel compounds with potential biological activities (Mohebat, Tabatabaee, & Ashrafi Bafghi, 2013)[(https://consensus.app/papers/synthesis-134thiadiazolo23c124-triazin4ones-mohebat/7c6d47ca1a9151b4bd485fdbd083926d/?utm_source=chatgpt)].
Eigenschaften
IUPAC Name |
3-methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c1-8-11(19)17-12(15-14-8)21-13(16-17)20-7-10(18)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETGZXLTTMFERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


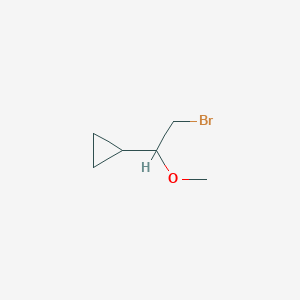

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2798740.png)
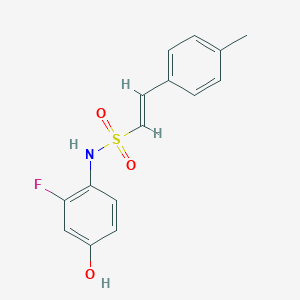
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2798742.png)

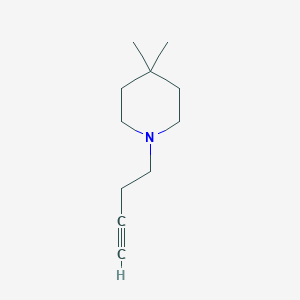

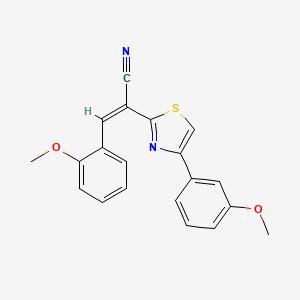
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2798752.png)
![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
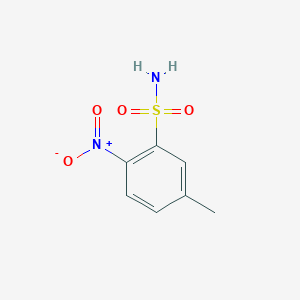
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)